
1-Oxo-2,3-dihydro-1H-phosphol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium typically involves the reaction of phospholene derivatives with oxidizing agents. One common method is the oxidation of 2,3-dihydro-1H-phosphole using hydrogen peroxide or other peroxides under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2,3-dihydro-1H-phosphol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent phosphole compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation: Higher oxidation state phosphole oxides.
Reduction: 2,3-dihydro-1H-phosphole.
Substitution: Various substituted phosphole derivatives.
Scientific Research Applications
1-Oxo-2,3-dihydro-1H-phosphol-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium involves its ability to form reactive intermediates that can interact with molecular targets. These interactions can lead to the inhibition of key enzymes and pathways involved in disease processes. The compound’s unique ring structure allows it to engage in specific binding interactions with biological molecules, enhancing its therapeutic potential .
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-2-phospholene 1-oxide
- 2,3-dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide
Comparison: 1-Oxo-2,3-dihydro-1H-phosphol-1-ium stands out due to its unique reactivity and stability. Unlike its analogs, it can undergo a wider range of chemical reactions, making it a versatile compound for various applications. Its ability to form stable intermediates also enhances its utility in scientific research and industrial processes .
Properties
CAS No. |
63442-40-0 |
|---|---|
Molecular Formula |
C4H6OP+ |
Molecular Weight |
101.06 g/mol |
IUPAC Name |
2,3-dihydrophosphol-1-ium 1-oxide |
InChI |
InChI=1S/C4H6OP/c5-6-3-1-2-4-6/h1,3H,2,4H2/q+1 |
InChI Key |
LLUWJELJHJOKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[P+](=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



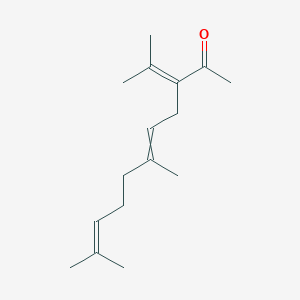





![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)

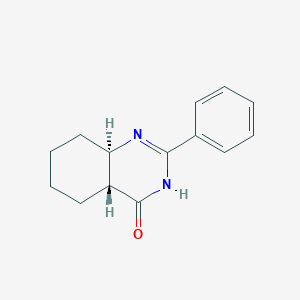
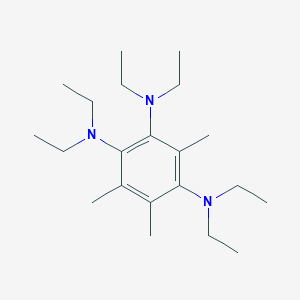
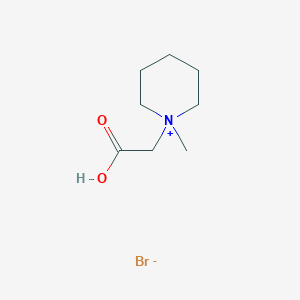
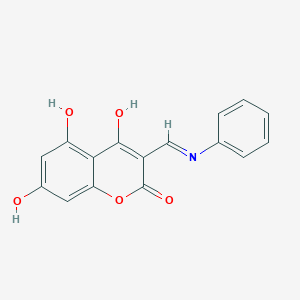
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
